molecular formula C14H16N2O3 B12924840 Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate CAS No. 88368-97-2

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B12924840
CAS No.: 88368-97-2
M. Wt: 260.29 g/mol
InChI Key: ICGFHLYLZVBNQS-UHFFFAOYSA-N
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Description

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Alcohol derivatives of the acetyl moiety.

    Substitution: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The carbamate moiety can also interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Methyl (2-(1-acetyl-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

88368-97-2

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

methyl N-[2-(1-acetylindol-3-yl)ethyl]carbamate

InChI

InChI=1S/C14H16N2O3/c1-10(17)16-9-11(7-8-15-14(18)19-2)12-5-3-4-6-13(12)16/h3-6,9H,7-8H2,1-2H3,(H,15,18)

InChI Key

ICGFHLYLZVBNQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)CCNC(=O)OC

Origin of Product

United States

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